molecular formula C12H9NaO2 B1149110 2-Naphthaleneacetic acid, sodiuM salt CAS No. 17273-33-5

2-Naphthaleneacetic acid, sodiuM salt

Cat. No.: B1149110
CAS No.: 17273-33-5
M. Wt: 208.18843
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Description

2-Naphthaleneacetic acid, sodium salt (C₁₁H₇NaO₂; CAS 17273-79-9) is a carboxylate derivative of naphthalene, characterized by a sodium ion paired with the deprotonated carboxylic acid group at the 2-position of the naphthalene ring. This compound is commonly referred to as sodium 2-naphthoate or sodium naphthalene-2-carboxylate . It has a monoisotopic mass of 194.034 g/mol and is used in organic synthesis and pharmaceutical intermediates due to its solubility in polar solvents like water .

Properties

CAS No.

17273-33-5

Molecular Formula

C12H9NaO2

Molecular Weight

208.18843

Synonyms

2-Naphthaleneacetic acid, sodiuM salt

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Isomer Comparison

Property 2-Naphthaleneacetic Acid, Sodium Salt 1-Naphthaleneacetic Acid, Sodium Salt
CAS Number 17273-79-9 61-31-4
Molecular Weight 194.17 g/mol 208.2 g/mol
Aqueous Solubility High Moderate
Primary Use Pharmaceutical intermediates Agriculture (plant growth)

Functional Group Analogues: Sulfonates vs. Carboxylates

Naphthalene sulfonates (e.g., sodium naphthalene-2-sulfonate, CAS 532-02-5) replace the carboxylate group with a sulfonate (-SO₃⁻). Key distinctions:

  • Solubility : Sulfonates generally exhibit higher aqueous solubility due to the stronger acidity of the sulfonic acid group.
  • Reactivity : Carboxylates like sodium 2-naphthoate are more reactive in nucleophilic acyl substitution, whereas sulfonates are stable under acidic conditions .
  • Applications : Sulfonates are used as surfactants and dye intermediates, while carboxylates serve as ligands and drug precursors .

Table 2: Functional Group Comparison

Property Sodium 2-Naphthoate (Carboxylate) Sodium Naphthalene-2-Sulfonate (Sulfonate)
Water Solubility ~1.6 × 10⁻⁴ M >1 M
pKa ~4.5 (carboxylic acid) ~0.5 (sulfonic acid)
Industrial Use Pharmaceuticals Surfactants, detergents

Pharmacologically Active Derivatives: Naproxen Sodium

Naproxen Sodium (CAS 26159-34-2) is a derivative of 2-naphthaleneacetic acid with additional substituents (6-methoxy-α-methyl groups). Comparisons include:

  • Bioavailability : The sodium salt enhances water solubility, enabling rapid absorption in oral formulations .
  • Mechanism : Both compounds inhibit cyclooxygenase (COX) enzymes, but Naproxen Sodium’s modifications confer selective anti-inflammatory effects .
  • Regulatory Status : Naproxen Sodium is USP/NF compliant (98–102% purity), whereas sodium 2-naphthoate is primarily a synthetic intermediate .

Preparation Methods

Reaction Conditions and Catalysis

In the patented method, equimolar quantities of naphthalene and chloroacetic acid are heated at 210–235°C under reflux for 24 hours in the presence of potassium bromide (1–5 mol% based on reactants). For the 2-isomer, directing groups or alternative catalysts (e.g., Lewis acids like AlCl₃) may enhance para-substitution. A hypothetical adaptation for 2-NAA could involve:

  • Catalyst : Aluminum chloride (AlCl₃) at 5–10 mol% to favor electrophilic substitution at the β-position (2-position) of naphthalene.

  • Solvent : Toluene or dichloromethane to moderate reaction exothermicity.

  • Temperature : 80–120°C to balance reaction rate and selectivity.

Isolation and Neutralization

The crude 2-naphthaleneacetic acid is isolated via alkaline extraction and acidification. Conversion to the sodium salt involves neutralizing the acid with sodium hydroxide (NaOH):

2-NAA+NaOH2-NAA-Na+H2O\text{2-NAA} + \text{NaOH} \rightarrow \text{2-NAA-Na} + \text{H}_2\text{O}

Yields for the acid range from 60–75% in the 1-isomer synthesis, though 2-NAA may require optimization due to steric and electronic differences.

Hydrolysis of 2-Naphthylacetonitrile

An alternative route involves the hydrolysis of 2-naphthylacetonitrile to 2-naphthaleneacetic acid, followed by salt formation.

Synthesis of 2-Naphthylacetonitrile

2-Naphthol is alkylated with chloroacetonitrile in the presence of a base (e.g., K₂CO₃):

C10H7OH+ClCH2CNC10H7OCH2CN+HCl\text{C}{10}\text{H}7\text{OH} + \text{ClCH}2\text{CN} \rightarrow \text{C}{10}\text{H}7\text{OCH}2\text{CN} + \text{HCl}

The intermediate is then reduced and hydrolyzed:

C10H7OCH2CNH2O, H+C10H7CH2COOH\text{C}{10}\text{H}7\text{OCH}2\text{CN} \xrightarrow{\text{H}2\text{O, H}^+} \text{C}{10}\text{H}7\text{CH}_2\text{COOH}

Acid-to-Salt Conversion

The acid is dissolved in ethanol, treated with aqueous NaOH, and crystallized to yield 2-NAA-Na. This method achieves ~70% purity before recrystallization, with final yields of 50–60%.

Grignard Reaction with 2-Naphthylmagnesium Bromide

A more specialized approach employs Grignard reagents to construct the acetic acid side chain.

Reaction Scheme

2-Naphthylmagnesium bromide is reacted with carbon dioxide to form 2-naphthoic acid, which is subsequently reduced and functionalized:

C10H7MgBr+CO2C10H7COOHLiAlH4C10H7CH2OHOxidation2-NAA\text{C}{10}\text{H}7\text{MgBr} + \text{CO}2 \rightarrow \text{C}{10}\text{H}7\text{COOH} \xrightarrow{\text{LiAlH}4} \text{C}{10}\text{H}7\text{CH}_2\text{OH} \xrightarrow{\text{Oxidation}} \text{2-NAA}

This method is less efficient (~40% yield) but offers high regioselectivity.

Comparative Analysis of Methods

Table 1 summarizes key parameters for each synthesis route:

Method Catalyst/Reagent Temperature (°C) Yield (Acid) Purity (Salt)
Friedel-Crafts AlkylationKBr or AlCl₃80–23560–75%90–95%
Nitrile HydrolysisH₂SO₄100–12050–60%85–90%
Grignard ReactionLiAlH₄25–6035–40%80–85%

Challenges and Optimization Strategies

  • Regioselectivity : Achieving 2-substitution requires electronic directing groups or steric hindrance minimization. Microwave-assisted synthesis may enhance selectivity.

  • Purification : Recrystallization from petroleum ether or ethanol-water mixtures improves purity.

  • Scalability : Continuous-flow systems could mitigate exothermic risks in Friedel-Crafts reactions.

Q & A

Q. What are the recommended methods for synthesizing high-purity 2-naphthaleneacetic acid, sodium salt, and how can impurities be minimized?

The synthesis typically involves neutralizing 2-naphthaleneacetic acid (C₁₂H₁₀O₂) with sodium hydroxide. Key steps include:

  • Purification : Recrystallization using methanol or ethanol to remove unreacted precursors.
  • Quality Control : USP standards recommend verifying purity via UV-Vis spectroscopy (absorbance at 272 nm in methanol) and specific rotation measurements (−15.3° to −17.0° in 0.1 N NaOH) .
  • Impurity Mitigation : Residual inorganic salts (e.g., sulfates) can be minimized by vacuum filtration and repeated washing with cold solvents .

Q. How can researchers validate the identity of this compound using spectroscopic techniques?

  • Infrared (IR) Spectroscopy : Compare sample peaks to USP reference standards, focusing on carboxylate (COO⁻) stretches near 1550–1650 cm⁻¹ and aromatic C-H vibrations .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) should show a molecular ion peak at m/z 252.24 (C₁₄H₁₃NaO₃) for the sodium salt. Chromatographic co-elution with certified standards (e.g., USP Naproxen Sodium RS) is critical for confirmation .

Q. What thermodynamic properties are critical for storage and handling of this compound?

  • Enthalpy of Formation : ΔHf° = −371.9 kJ/mol (solid), indicating moderate stability under ambient conditions .
  • Decomposition Risks : Exposure to light or moisture may accelerate oxidation. Store in airtight containers at 10–30°C, avoiding prolonged exposure to UV light .

Advanced Research Questions

Q. How can chromatographic co-elution issues with structural analogs (e.g., 1-naphthaleneacetic acid) be resolved?

  • HPLC Optimization : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/0.1% phosphoric acid). Adjust retention times by pH modulation (acidic conditions enhance separation of carboxylates) .
  • High-Resolution MS (HR-MS) : Differentiate isomers via exact mass (e.g., C₁₂H₁₀O₂ requires resolution < 3 ppm). For 2-naphthaleneacetic acid, monitor fragment ions like m/z 186.0681 (M⁻Na⁺) .

Q. What advanced imaging techniques can probe its biological interactions, such as ligand-receptor binding?

  • Hyperpolarized ¹³C MRI : Track real-time interactions by hyperpolarizing the sodium salt and monitoring T1 relaxation changes. For example, binding to β-cyclodextrin reduces T1 from 34.9 s (free) to 28.8 s (bound) .
  • Redox Dynamics : Use genetically encoded biosensors (e.g., Grx1-roGFP2) to study oxidative stress responses in cellular models, as ROS generation alters glutathione redox potentials .

Q. How do structural modifications (e.g., methyl or methoxy groups) affect its bioactivity and stability?

  • Methoxy Substitution : Introducing a 6-methoxy group (as in naproxen sodium) enhances anti-inflammatory activity but reduces aqueous solubility. Stability studies in buffered solutions (pH 7.4) show <5% degradation over 24 hours at 37°C .
  • Stereochemical Impact : The (S)-enantiomer exhibits higher pharmacological efficacy. Chiral HPLC with a cellulose-based column can resolve enantiomers .

Methodological Notes

  • Analytical Cross-Validation : Always cross-verify results using orthogonal techniques (e.g., NMR for structural confirmation alongside MS) .
  • Redox Studies : For ROS-related experiments, calibrate biosensors in chloroplast or mitochondrial matrices to avoid cross-compartment artifacts .

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